

Application of AP21967 in Live-Cell Imaging: A Guide for Researchers

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Compound of Interest

Compound Name: AP219

Cat. No.: B160529

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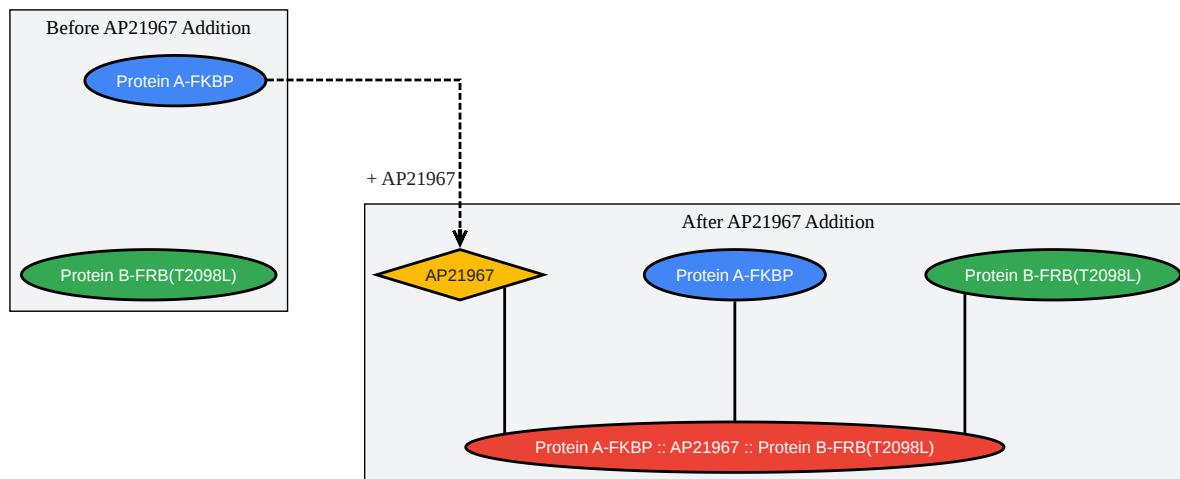
Introduction

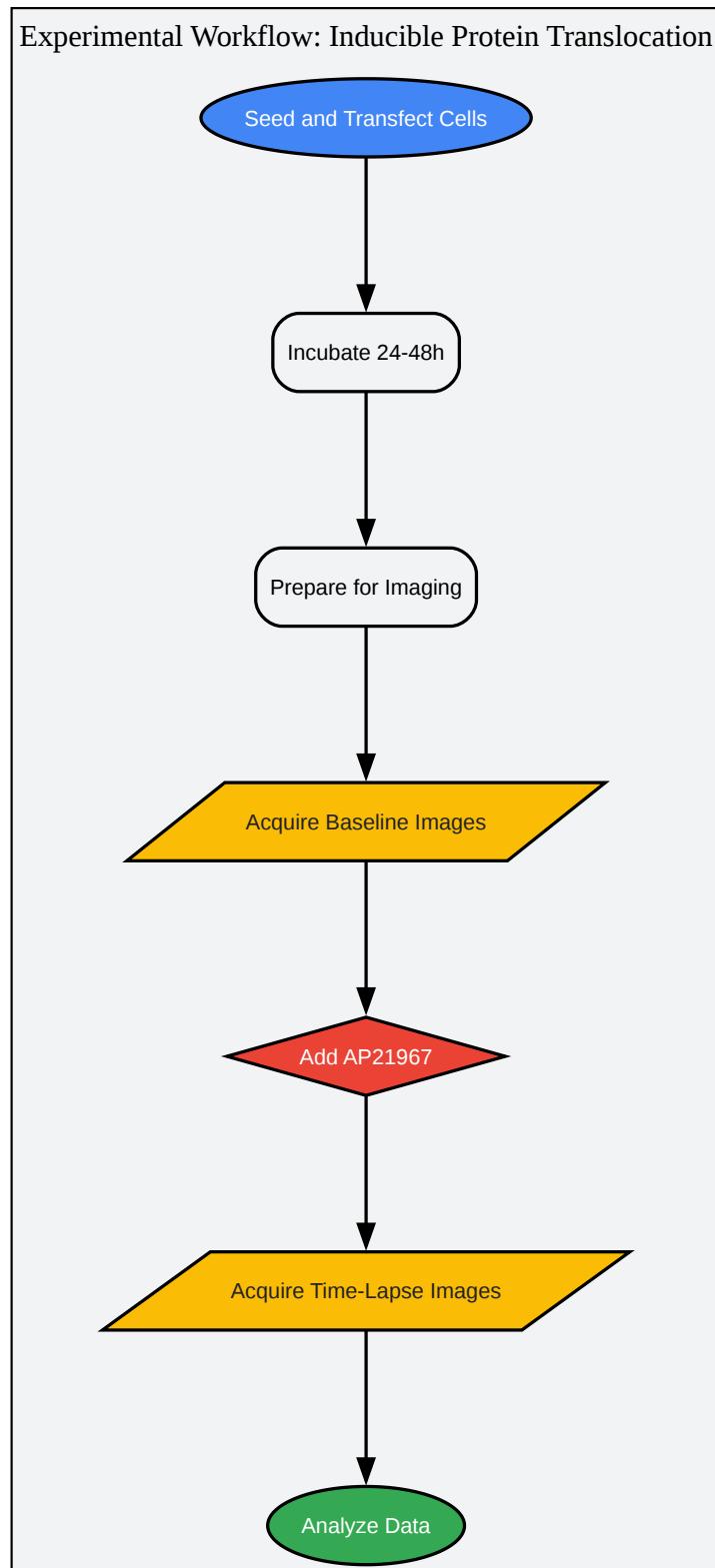
Chemically induced dimerization (CID) is a powerful technology that allows for the rapid and reversible control of protein-protein interactions in living cells. The **AP21967** system, a derivative of the rapamycin-based CID system, offers a robust method for manipulating a variety of cellular processes with high specificity and temporal control. **AP21967** is a synthetic, cell-permeable ligand that induces the heterodimerization of two protein domains: the FK506-binding protein (FKBP12) and a mutated form of the FKBP-rapamycin-binding (FRB) domain of mTOR, specifically the T2098L mutant (FRBT2098L).^[1] This mutation reduces the affinity of FRB for endogenous mTOR, minimizing off-target effects. By fusing these domains to proteins of interest, researchers can use **AP21967** to control protein localization, enzymatic activity, and gene expression, making it an invaluable tool for live-cell imaging studies.

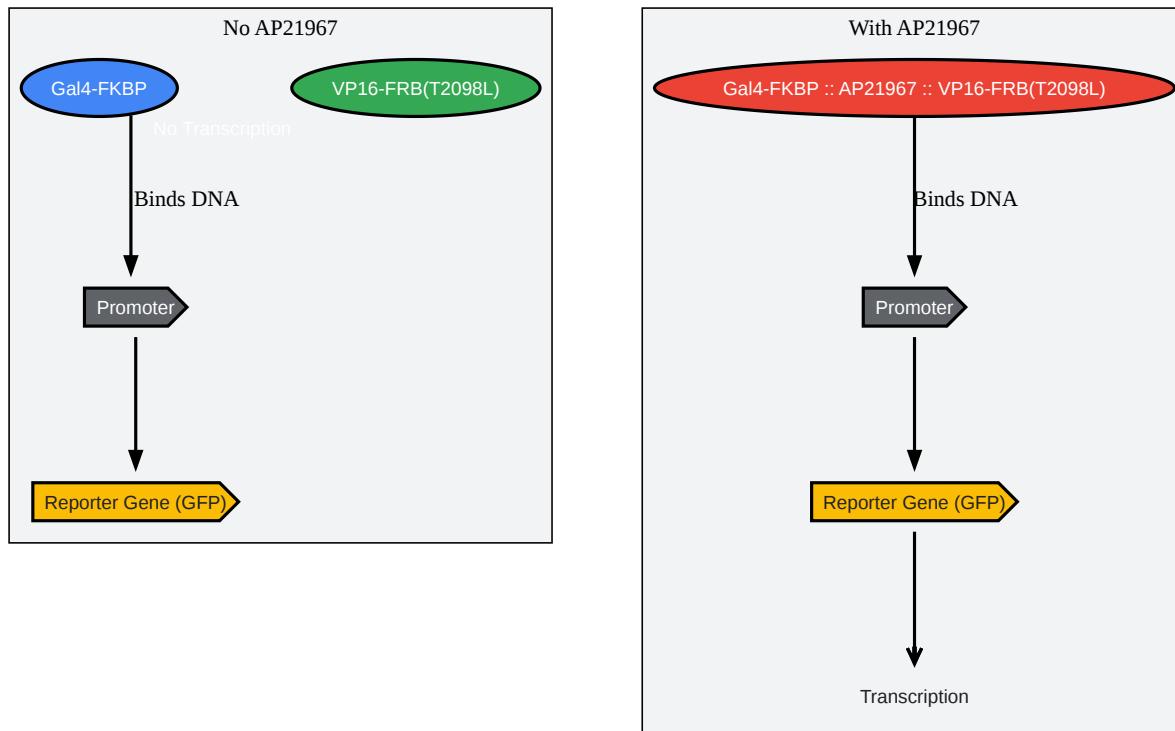
These application notes provide detailed protocols and quantitative data for utilizing **AP21967** in various live-cell imaging experiments, catering to researchers, scientists, and drug development professionals.

Mechanism of Action

The fundamental principle of the **AP21967**-based CID system lies in its ability to act as a molecular glue. **AP21967** simultaneously binds to FKBP12 and FRBT2098L, bringing the two domains, and any proteins fused to them, into close proximity. This induced proximity can trigger a range of biological events, which can be visualized in real-time using live-cell microscopy.







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References

- 1. A Time-Lapse Imaging Assay to Study Nuclear Envelope Breakdown - PMC
[pmc.ncbi.nlm.nih.gov]
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